2,2,3,3,4,4,5,5-Octamethylhexane
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Overview
Description
2,2,3,3,4,4,5,5-Octamethylhexane is a highly branched alkane with the molecular formula C14H30. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the reaction of this compound with a suitable alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized under harsh conditions to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Complete oxidation yields carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives, such as 2,2,3,3,4,4,5,5-octamethylhexyl chloride or bromide.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octamethylhexane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of highly branched alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
As a saturated hydrocarbon, 2,2,3,3,4,4,5,5-Octamethylhexane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as altering membrane fluidity or serving as a non-polar solvent . The compound does not interact with specific molecular targets or pathways in the way that more reactive or functionalized molecules might .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,3,3,5,5-Hexamethylhexane
- 2,2,3,3,4,4-Hexamethylpentane
Uniqueness
2,2,3,3,4,4,5,5-Octamethylhexane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes . This makes it particularly useful in applications requiring non-reactive and stable compounds .
Properties
CAS No. |
65149-84-0 |
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Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octamethylhexane |
InChI |
InChI=1S/C14H30/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 |
InChI Key |
MSNGVRWOQUIZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
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